- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

Cas no 96203-70-2 (Pancratistatin)

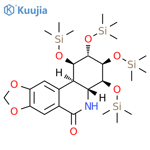

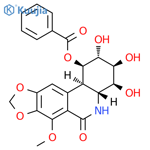

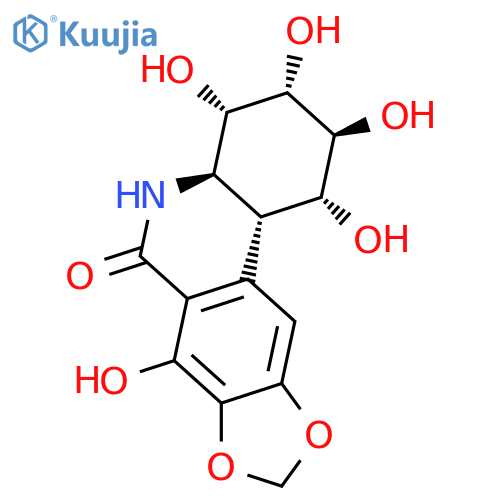

Pancratistatin structure

Productnaam:Pancratistatin

Pancratistatin Chemische en fysische eigenschappen

Naam en identificatie

-

- Pancratistatin

- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

- Pancuronium Bromide

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)

- (+)-Pancratistatin

- NSC 349156

- Pancratistatine

- NSC-349156

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-

- NCI60_003105

- Q7130395

- 96203-70-2

- CHEBI:7906

- SMP1_000217

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- DTXSID501315881

- 4GUM4B7K5B

- NSC349156

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one

- UNII-4GUM4B7K5B

- MLS002701837

- VREZDOWOLGNDPW-ALTGWBOUSA-N

- B844009K070

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- NS00126096

- CHEMBL419335

- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-

- SCHEMBL93612

- C08535

- HY-102010

- CS-0022453

- SMR001565430

- GLXC-02877

- DA-56579

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine

-

- Inchi: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1

- InChI-sleutel: VREZDOWOLGNDPW-ALTGWBOUSA-N

- LACHT: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

Berekende eigenschappen

- Exacte massa: 325.08

- Monoisotopische massa: 325.08

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 6

- Aantal waterstofbondacceptatoren: 8

- Zware atoomtelling: 23

- Aantal draaibare bindingen: 0

- Complexiteit: 503

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 6

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -1.6

- Topologisch pooloppervlak: 149A^2

Experimentele eigenschappen

- Dichtheid: 1.824

- Kookpunt: 661.426°C at 760 mmHg

- Vlampunt: 353.818°C

- Brekindex: 1.752

- PSA: 148.71000

- LogboekP: -1.89750

Pancratistatin Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | P173600-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$ 804.00 | 2023-09-06 | ||

| TRC | P173600-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$ 1384.00 | 2023-09-06 | ||

| TRC | P173600-.5mg |

Pancratistatin |

96203-70-2 | 5mg |

$178.00 | 2023-05-17 | ||

| MedChemExpress | HY-102010-1mg |

Pancratistatin |

96203-70-2 | 1mg |

¥7000 | 2024-07-20 | ||

| TRC | P173600-0.5mg |

Pancratistatin |

96203-70-2 | 0.5mg |

$ 145.00 | 2022-06-03 | ||

| A2B Chem LLC | AY10075-2mg |

Pancratistatin |

96203-70-2 | ≥98% | 2mg |

$1177.00 | 2024-07-18 | |

| A2B Chem LLC | AY10075-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$1366.00 | 2023-12-29 | ||

| A2B Chem LLC | AY10075-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$844.00 | 2023-12-29 |

Pancratistatin Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Dowex 50W-X8

1.2 Reagents: Dowex 50W-X8

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

Referentie

- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referentie

- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

Referentie

- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt

Referentie

- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

Referentie

- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate

Referentie

- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

Referentie

- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referentie

- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Lithium iodide Solvents: Dimethylformamide

Referentie

- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referentie

- Synthesis of pancratistatin, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

Referentie

- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710

Pancratistatin Raw materials

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

Pancratistatin Preparation Products

Pancratistatin Gerelateerde literatuur

-

Olaia Nieto-García,Hugo Lago-Santomé,Fernando Cagide-Fagín,Juan Carlos Ortiz-Lara,Ricardo Alonso Org. Biomol. Chem. 2012 10 825

-

Olaia Nieto-García,Ricardo Alonso Org. Biomol. Chem. 2013 11 515

-

Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462

-

Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239

-

5. Isolation and structure of pancratistatinGeorge R. Pettit,Venkatswamy Gaddamidi,Gordon M. Cragg,Delbert L. Herald,Yoneo Sagawa J. Chem. Soc. Chem. Commun. 1984 1693

96203-70-2 (Pancratistatin) Gerelateerde producten

- 2680815-80-7(2-(1-Acetylpiperidin-4-yl)cyclopentane-1-carboxylic acid)

- 1602115-15-0(2-amino-N-methyl-N-(pent-4-en-1-yl)acetamide)

- 118048-90-1(3-Butyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one)

- 1216091-73-4(5-bromo-2-ethoxyphenol)

- 1482866-13-6(2-(4-methylcyclohexyl)oxirane)

- 1579984-19-2(MOF-808(Zr))

- 1482560-71-3(3,3-diethyl-1-(ethylsulfanyl)cyclobutane-1-carboxylic acid)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)

- 2229198-37-0({1-(6-methoxy-1,3-dioxaindan-5-yl)methylcyclopropyl}methanol)

- 1935944-55-0(2,4-diamino-6-chlorobenzonitrile)

Aanbevolen leveranciers

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk

Shanghai Xinsi New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk